molecular formula C11H10N2O3S B8348857 2-(4-methanesulfonyl-phenyl)-2H-pyrazole-3-carbaldehyde

2-(4-methanesulfonyl-phenyl)-2H-pyrazole-3-carbaldehyde

Cat. No. B8348857
M. Wt: 250.28 g/mol
InChI Key: QMPLQTZHKQTZIK-UHFFFAOYSA-N
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Patent
US08278337B2

Procedure details

To a suspension of 4-(methylsulfonyl)phenylhydrazine hydrochloride (0.75 g, 4.02 mmol, 1.00 equiv) in ethanol (20 mL) was added 4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (0.7 g, 4.0 mmol, 1.0 equiv). The resulting mixture was heated at reflux (48 hr) then concentrated. To a solution of the crude residue in acetone (10 mL) was added 6N HCl (2 mL). The resulting solution was allowed to stir at room temperature for 30 min, then was partitioned between ethyl acetate and water. The organic extract was washed with water, saturated sodium bicarbonate, brine and dried (sodium sulfate). Concentration afforded 2-(4-methanesulfonyl-phenyl)-2H-pyrazole-3-carbaldehyde admixed with regioisomer 1-(4-methanesulfonyl-phenyl)-1H-pyrazole-3-carbaldehyde (ca. 10/1). The crude material was used without further purification.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([NH:12][NH2:13])=[CH:8][CH:7]=1)(=[O:5])=[O:4].CN(C)[CH:16]=[CH:17][C:18](=O)[CH:19](OC)[O:20]C>C(O)C>[CH3:2][S:3]([C:6]1[CH:7]=[CH:8][C:9]([N:12]2[C:18]([CH:19]=[O:20])=[CH:17][CH:16]=[N:13]2)=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:0.1|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
Cl.CS(=O)(=O)C1=CC=C(C=C1)NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
CN(C=CC(C(OC)OC)=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (48 hr)
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
To a solution of the crude residue in acetone (10 mL) was added 6N HCl (2 mL)
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with water, saturated sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)N1N=CC=C1C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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